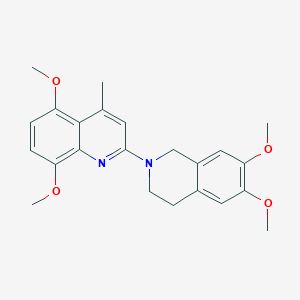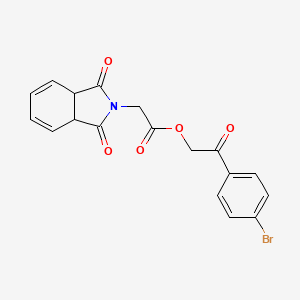![molecular formula C14H17ClN2O2 B3865069 2,2'-[(7-chloro-4-methyl-2-quinolinyl)imino]diethanol](/img/structure/B3865069.png)
2,2'-[(7-chloro-4-methyl-2-quinolinyl)imino]diethanol
Übersicht
Beschreibung
2,2'-[(7-chloro-4-methyl-2-quinolinyl)imino]diethanol, commonly known as CQ, is a synthetic compound that belongs to the family of quinolines. The compound has been extensively studied for its potential therapeutic properties in various medical fields, including malaria, cancer, and autoimmune diseases.
Wirkmechanismus
The mechanism of action of CQ varies depending on the medical field in which it is used. In the field of malaria, CQ inhibits the heme polymerization process in the parasite, leading to its death. In the field of cancer, CQ inhibits autophagy, leading to increased cell death. CQ also induces apoptosis in cancer cells, leading to their death. In the field of autoimmune diseases, CQ inhibits the production of pro-inflammatory cytokines and the activation of immune cells, leading to a reduction in autoimmune activity.
Biochemical and Physiological Effects:
CQ has been shown to have various biochemical and physiological effects in different medical fields. In the field of malaria, CQ has been shown to inhibit the heme polymerization process in the parasite, leading to its death. In the field of cancer, CQ has been shown to inhibit autophagy and induce apoptosis in cancer cells, leading to their death. In the field of autoimmune diseases, CQ has been shown to inhibit the production of pro-inflammatory cytokines and the activation of immune cells, leading to a reduction in autoimmune activity. CQ has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
CQ has several advantages and limitations for lab experiments. One of the advantages is its relatively simple synthesis method, which allows for easy production of the compound. Another advantage is its broad range of potential therapeutic applications in various medical fields. However, one of the limitations is the emergence of drug-resistant strains of the parasite in the field of malaria, which limits the use of CQ as a first-line treatment. Another limitation is the potential for toxicity at high doses, which can limit its use in some medical fields.
Zukünftige Richtungen
There are several future directions for the study of CQ. One direction is the development of new derivatives of CQ with improved therapeutic properties. Another direction is the study of the mechanism of action of CQ in different medical fields to better understand its potential therapeutic applications. Additionally, the study of the pharmacokinetics and pharmacodynamics of CQ can help to optimize its dosing and minimize its potential side effects. Finally, the development of new drug delivery systems for CQ can improve its efficacy and reduce its toxicity.
Wissenschaftliche Forschungsanwendungen
CQ has been extensively studied for its potential therapeutic properties in various medical fields. In the field of malaria, CQ has been used as a first-line treatment for uncomplicated malaria caused by Plasmodium falciparum. CQ is known to inhibit the heme polymerization process in the parasite, leading to its death. However, the emergence of drug-resistant strains of the parasite has limited the use of CQ in malaria treatment.
In the field of cancer, CQ has been shown to enhance the efficacy of chemotherapy by inhibiting autophagy, a process by which cells recycle their own components. Inhibition of autophagy has been shown to sensitize cancer cells to chemotherapy, leading to increased cell death. CQ has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death.
In the field of autoimmune diseases, CQ has been used as an immunosuppressive agent to treat conditions such as lupus erythematosus and rheumatoid arthritis. CQ is known to inhibit the production of pro-inflammatory cytokines and the activation of immune cells, leading to a reduction in autoimmune activity.
Eigenschaften
IUPAC Name |
2-[(7-chloro-4-methylquinolin-2-yl)-(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-10-8-14(17(4-6-18)5-7-19)16-13-9-11(15)2-3-12(10)13/h2-3,8-9,18-19H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTINJVUGMVYHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N(CCO)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-methylphenoxy)acetyl]-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide](/img/structure/B3864988.png)
![2-[benzyl(5,8-dimethoxy-4-methyl-2-quinolinyl)amino]ethanol](/img/structure/B3864994.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol hydrochloride](/img/structure/B3865001.png)

![5-{[3-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3865021.png)


![N'-[2-(allyloxy)benzylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B3865040.png)
![2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B3865047.png)
![ethyl 2-(4-chlorobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3865061.png)
![N,N'-(1,2-ethanediylbis{imino[1-(1,3-benzodioxol-5-yl)-3-oxo-1-propene-3,2-diyl]})dibenzamide](/img/structure/B3865075.png)


